4-(2-Chlorophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHUAAGBAFUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311662 | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383145-28-6 | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen environments within a molecule. For a related compound, 4-(2-Chlorophenyl)-2-thiazolamine, the ¹H-NMR spectrum, recorded in DMSO-d6, displays distinct signals corresponding to its protons. rsc.org The aromatic protons on the chlorophenyl ring appear as a multiplet between δ 7.26 and 7.85 ppm. rsc.org Specifically, a doublet at δ 7.85 (J = 7.7 Hz), a doublet at δ 7.48 (J = 7.9 Hz), a triplet at δ 7.36 (J = 8.2 Hz), and a multiplet from δ 7.26-7.32 ppm are observed. rsc.org The thiazole (B1198619) proton gives rise to a singlet at δ 7.04 ppm, and the amino protons (-NH₂) appear as a singlet at δ 7.07 ppm. rsc.org
While specific ¹H-NMR data for 4-(2-Chlorophenyl)-1,3-thiazole is not detailed in the provided results, the data for the 2-amino analogue provides a strong basis for predicting its spectrum. The thiazole proton at position 5 would likely appear as a singlet, and the protons of the 2-chlorophenyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton
Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C-NMR spectrum of 4-(2-Chlorophenyl)-2-thiazolamine in DMSO, characteristic signals for the thiazole and chlorophenyl rings are observed. rsc.org The carbon atoms of the thiazole ring appear at δ 167.7 (C2), 146.8 (C4), and 106.8 (C5) ppm. rsc.org The carbons of the 2-chlorophenyl ring are found at δ 133.9, 131.6, 131.0, 130.8, 129.1, and 127.5 ppm. rsc.org
For this compound, one would expect similar chemical shifts for the carbons of the 2-chlorophenyl ring. The thiazole ring carbons would also show distinct signals, though the absence of the amino group at the C2 position would significantly alter the chemical shift of this carbon.
Table 1: ¹³C-NMR Chemical Shifts for 4-(2-Chlorophenyl)-2-thiazolamine
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | 167.7 |
| C4 (Thiazole) | 146.8 |
| C5 (Thiazole) | 106.8 |
| C (Chlorophenyl) | 133.9 |
| C (Chlorophenyl) | 131.6 |
| C (Chlorophenyl) | 131.0 |
| C (Chlorophenyl) | 130.8 |
| C (Chlorophenyl) | 129.1 |
| C (Chlorophenyl) | 127.5 |
Elucidation of Regiochemistry, Diastereoisomerism, and Conformational Isomerism
The regiochemistry of this compound is defined by the specific placement of the 2-chlorophenyl group at the 4-position of the thiazole ring. This is typically confirmed during the synthesis, for example, through a Hantzsch thiazole synthesis using an appropriate α-haloketone and thioamide. youtube.com
Diastereoisomerism is not applicable to this compound itself as it does not possess any chiral centers. However, derivatives of this compound could exhibit diastereoisomerism if chiral centers are introduced.
Conformational isomerism in 4-phenylthiazole (B157171) derivatives is influenced by the rotation around the single bond connecting the phenyl and thiazole rings. In a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the dihedral angles between the phenyl and thiazole rings are relatively small, indicating a largely planar conformation. nih.gov This planarity can be influenced by intermolecular interactions in the solid state. nih.gov
Investigation of Tautomeric Forms (e.g., Thiazole–Thiazolidine Tautomers)
Thiazole compounds can potentially exist in different tautomeric forms, such as thiazole-thiazolidine tautomers. nih.gov However, for aromatic thiazoles like this compound, the aromatic thiazole form is overwhelmingly favored due to its inherent stability. Studies on related 4-phenylamino-1,3-thiazol-2(5H)-ones have shown that the amine tautomeric form is exclusively present in both solid and solution phases. nih.govresearchgate.net While these are not direct analogues, they highlight the stability of certain tautomeric forms in thiazole-containing systems. Keto-enol tautomerism has been observed in more complex thiazole derivatives, with the equilibrium being solvent-dependent. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 195.66 g/mol .
The mass spectrum of a related compound, 2-amino-4-(4-chlorophenyl)thiazole, shows a molecular ion peak corresponding to its molecular weight. sigmaaldrich.com The fragmentation of thiazole derivatives often involves the cleavage of the thiazole ring and the loss of small molecules or radicals. researchgate.netsapub.org For instance, the fragmentation of some thiazole-containing compounds has been shown to proceed via the loss of a chlorophenyl radical from the molecular ion peak. researchgate.net The pyrimidine (B1678525) ring has been observed to be more stable than the thiazole ring during fragmentation in thiazolopyrimidines. sapub.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
The IR spectrum of a thiazole derivative will show characteristic absorption bands. For the basic thiazole ring, characteristic vibrations are observed in the IR spectrum. nist.gov In derivatives, the C=N stretching vibration is typically found in the region of 1650-1500 cm⁻¹. The C-S stretching vibrations are usually weaker and appear at lower frequencies. For an analogous compound, 2-amino-4-(4-chlorophenyl)thiazole, characteristic bands for the amino group (NH₂), C=N, C=C, and C-S functional groups are observed. researchgate.net In a similar pyrazoline derivative containing a 4-chlorophenyl group, the IR spectrum was used alongside theoretical calculations to assign vibrational frequencies. mdpi.com
Single-Crystal X-ray Diffraction Analysis for Unambiguous Molecular Structure Confirmation
A comprehensive search for single-crystal X-ray diffraction data for the specific compound this compound has not yielded a dedicated crystallographic study. While the electronic and spectroscopic properties of this molecule are of interest, it appears that a definitive structural elucidation via single-crystal X-ray diffraction has not been published in the available scientific literature.
However, analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing of this compound. Studies on various substituted chlorophenyl thiazole derivatives consistently reveal key structural features that are likely to be present in the target compound.
For instance, the crystal structure of 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole demonstrates that the thiazole and chlorophenyl rings are not coplanar. In this molecule, the dihedral angles between the 4-chloro-3-nitrophenyl ring and the thiazole ring are 0.5 (1)° and 7.1 (1)°, and those between the 4-chlorophenyl ring and the thiazole ring are 7.1 (1)° and 7.4 (1)° in the two independent molecules of the asymmetric unit. nih.gov This twisting is a common feature in such bicyclic aromatic systems, arising from the steric hindrance between the ortho-substituents on the phenyl ring and the adjacent thiazole ring.
Similarly, in the case of 4-(4-Chlorophenyl)-2-(trichloromethylsulfanyl)-1,3-thiazole, the torsion angle between the heterocyclic core and the 4-chlorophenyl substituent is reported to be -7.0 (6)°. iucr.org Another related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, shows a dihedral angle of 13.12 (14)° between the chlorophenyl ring and the central 1,3-thiazole ring. nih.gov
These examples strongly suggest that in this compound, the 2-chlorophenyl group would be twisted out of the plane of the 1,3-thiazole ring. The degree of this torsion would be influenced by the steric repulsion between the chlorine atom at the 2-position of the phenyl ring and the sulfur or nitrogen atom of the thiazole ring.
Intermolecular interactions are also a crucial aspect of the crystal lattice. In related structures, a variety of non-covalent interactions have been observed, including C–H···N, C–H···Cl, and C–H···O hydrogen bonds, as well as π–π stacking interactions. nih.govnih.gov For example, the crystal structure of 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole is stabilized by intermolecular C—H···Cl and C—H···O hydrogen bonds. nih.gov It is highly probable that similar intermolecular forces would govern the crystal packing of this compound, leading to a stable three-dimensional supramolecular architecture.
While the precise crystallographic parameters for this compound remain to be determined, the data from analogous compounds provide a solid foundation for predicting its structural characteristics. A future single-crystal X-ray diffraction study would be invaluable for confirming these predictions and providing a definitive, unambiguous confirmation of its molecular structure, including precise bond lengths, bond angles, and the exact nature of the intermolecular interactions that dictate its solid-state packing. Such data would be instrumental for computational modeling and for understanding the structure-property relationships of this class of compounds.
Computational Chemistry and Theoretical Investigations of 4 2 Chlorophenyl 1,3 Thiazole
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the behavior of molecules at an atomic level. For 4-(2-Chlorophenyl)-1,3-thiazole, these techniques provide insights into its three-dimensional structure, flexibility, and the energetic favorability of different spatial arrangements.
Conformational Analysis and Energy Landscapes
While a specific and detailed conformational analysis and energy landscape for this compound is not extensively documented in publicly available literature, insights can be drawn from crystallographic studies of closely related compounds. For instance, the crystal structure analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveals that the dihedral angle between the chlorophenyl ring and the thiazole (B1198619) ring is a key structural parameter nih.gov. In this related molecule, the thiazole ring subtends a dihedral angle of 13.12(14)° with the chlorophenyl ring nih.gov. This suggests that a near-coplanar arrangement might be energetically favorable, though steric hindrance from the ortho-chloro substituent in this compound could lead to a larger dihedral angle to minimize repulsive interactions.
Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule as a function of this dihedral angle. Such a study would typically involve a relaxed potential energy scan, where the dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. The resulting energy profile would reveal the global minimum energy conformation, as well as any local minima and the energy barriers between them. A recent study on other thiazole derivatives employed DFT and molecular dynamics simulations to explore their conformational space, highlighting the utility of these methods nih.gov.
Table 1: Representative Dihedral Angles in Substituted Phenyl-Thiazole Systems
| Compound | Dihedral Angle (° C-C-C-N) | Method |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 13.12 | X-ray Crystallography nih.gov |
| Hypothetical this compound | Estimated > 13.12 | Theoretical (based on steric hindrance) |
This table presents an experimentally determined dihedral angle for a related compound and a theoretical estimation for the title compound.
Development of Force Fields and Parameterization for Molecular Dynamics Studies
Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, rely on accurate force fields. A force field is a set of parameters that describe the potential energy of a system of particles. For novel molecules like this compound, specific force field parameters are often not available in standard force fields like AMBER or CHARMM.
The development of a force field for this compound would involve a multi-step process. First, quantum mechanical (QM) calculations, typically at the DFT level, would be performed to obtain the equilibrium bond lengths, bond angles, and dihedral angles, as well as the partial atomic charges. These QM-derived data then serve as a reference for parameterizing the classical force field.
Automated tools such as the Automated Topology Builder (ATB) and the General Automated Atomic Model Parameterization (GAAMP) can facilitate this process osti.gov. These tools can generate force field parameters for novel molecules that are compatible with widely used MD simulation packages. The parameterization process for organic polymers used in solar cells, for example, follows a similar workflow of using QM calculations to inform the force field parameters tuni.fi. The goal is to create a set of parameters that can accurately reproduce the QM-calculated properties and the dynamic behavior of the molecule in a simulated environment. Without a specific, validated force field, MD simulations of this compound would carry a higher degree of uncertainty.
Advanced In Silico Screening and Design Methodologies
The structural characteristics of this compound make it an interesting scaffold for the design of new biologically active molecules. In silico techniques play a pivotal role in exploring the potential of this compound and its analogs in drug discovery.
Virtual Screening Strategies for Identification of Potential Biological Targets
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Given the this compound scaffold, one could perform virtual screening to identify its potential biological targets.
This process typically involves docking the 3D structure of this compound into the binding sites of a large number of proteins. The docking scores, which estimate the binding affinity, are then used to rank the potential targets. Thiazole derivatives have been identified as inhibitors of various protein kinases through virtual screening. For example, derivatives of 1,3-thiazole-5-carboxylic acid were identified as inhibitors of protein kinase CK2 nih.gov. Similarly, thiazole-based compounds have been investigated as inhibitors of VEGFR-2, a key protein in angiogenesis mdpi.com. Virtual screening of thiazole-based heterocyclic derivatives has also been employed to identify potential inhibitors of Coronavirus 3CLpro enzymes researchgate.net. These studies demonstrate that the thiazole scaffold can interact with a diverse range of protein targets.
Table 2: Potential Biological Target Classes for Thiazole-Based Compounds Identified Through Screening
| Target Class | Specific Example | Screening Method |
| Protein Kinases | p38 MAP Kinase nih.gov | Structure-based design |
| Proteases | SARS-CoV-2 Main Protease (Mpro) nih.gov | Molecular Docking |
| Protein Kinases | Protein Kinase CK2 nih.gov | Virtual Screening |
| Receptor Tyrosine Kinases | VEGFR-2 mdpi.com | Molecular Docking |
| Sirtuins | SIRT2 mdpi.com | Virtual Screening |
| Tyrosine Kinases | JNK osti.gov | High-throughput screening |
This table summarizes various biological targets that have been identified for different thiazole-containing compounds through various screening methodologies.
De Novo Design Approaches for Novel this compound Analogs
De novo design is a computational method that aims to build novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. Starting with the this compound scaffold, de novo design algorithms can be used to grow or modify the molecule by adding functional groups or fragments in a way that optimizes its interaction with a target's binding site.
A successful example of this approach is the design of aminothiazole-based inhibitors of p38 MAP kinase nih.gov. In that study, a phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold was used as a starting point for the design of new inhibitors nih.gov. This demonstrates the potential of using a thiazole core, such as that in this compound, as a foundation for creating novel and potent enzyme inhibitors. The process would involve identifying a suitable biological target, and then using computational tools to explore the chemical space around the core scaffold to design new analogs with improved properties.
Structure Activity Relationship Sar Studies of 4 2 Chlorophenyl 1,3 Thiazole Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For derivatives of 4-(2-Chlorophenyl)-1,3-thiazole, SAR studies have illuminated how subtle changes to the molecular architecture can profoundly influence their interaction with biological targets.
Positional Effects of Halogenation on the Phenyl Ring (ortho vs. para)
The position of the halogen substituent on the phenyl ring of 4-phenylthiazole (B157171) derivatives is a critical determinant of their biological activity. While direct comparative studies focusing solely on the ortho- (2-chloro) versus para- (4-chloro) isomers of 4-phenylthiazole are not extensively documented in isolation, broader studies on substituted 4-phenylthiazoles provide valuable insights.
In the context of anticancer activity, studies on a series of 4-phenyl-2-aminothiazole derivatives have revealed that the nature and position of the substituent on the phenyl ring significantly modulate their efficacy. For instance, in some series, a para-substitution is preferred for enhanced activity. However, other studies have demonstrated that an ortho-substitution can lead to potent activity, sometimes even greater than the para-substituted counterpart, depending on the specific biological target and the other substituents on the thiazole (B1198619) ring. The ortho-chloro group in this compound can induce a specific conformational orientation of the phenyl ring relative to the thiazole ring, which might be favorable for binding to certain enzymes or receptors.
Influence of Substituents at the Thiazole C-2 Position on Target Affinity
The C-2 position of the thiazole ring is a common site for chemical modification in the development of new therapeutic agents. A wide array of functional groups can be introduced at this position, and their nature has been shown to be a major determinant of biological activity and target affinity.
For instance, the introduction of an amino group at the C-2 position (2-aminothiazoles) has been a particularly fruitful strategy, leading to compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule to its biological target.
Further modifications of this amino group, such as acylation or the introduction of various substituted aryl or heteroaryl moieties, have been extensively explored. These modifications can enhance lipophilicity, modulate electronic properties, and introduce additional binding interactions, thereby fine-tuning the potency and selectivity of the compounds.
The following table illustrates the impact of different substituents at the C-2 position on the anticancer activity of a generalized 4-phenylthiazole scaffold:
| C-2 Substituent | General Impact on Anticancer Activity |
| Unsubstituted (-H) | Generally low to moderate activity. |
| Amino (-NH2) | Often confers significant biological activity, serving as a key building block. |
| Substituted Amino (-NHR) | Activity is highly dependent on the nature of the 'R' group. Aromatic and heterocyclic 'R' groups can enhance potency. |
| Acylamino (-NHC(O)R) | Can modulate activity; the nature of the acyl group is critical. |
Role of Modifications at the Thiazole C-5 Position in Bioactivity
The C-5 position of the thiazole ring represents another key site for structural modification that can significantly impact bioactivity. While less commonly modified than the C-2 position, strategic substitutions at C-5 have been shown to be beneficial for the activity of certain 4-phenylthiazole derivatives.
The introduction of small alkyl or aryl groups, or functional groups capable of hydrogen bonding, can influence the molecule's interaction with its target. For example, the addition of a carboxylate or an amide group at the C-5 position can introduce new hydrogen bonding opportunities and alter the solubility of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the molecular properties that drive biological efficacy.
Development of Predictive Models for Correlation of Structure with Biological Efficacy
The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of numerical descriptors representing its physicochemical and structural properties is calculated. These descriptors are then used to build a mathematical model that can predict the biological activity.
For classes of compounds like 4-phenylthiazole derivatives, various QSAR models have been developed to predict activities such as anticancer and antimicrobial efficacy. These models often employ statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms.
A typical QSAR model can be represented by an equation where the biological activity is a function of one or more descriptors. The quality of the model is assessed by its statistical significance and its ability to accurately predict the activity of compounds not used in the model-building process (the test set).
Identification of Key Physico-Chemical and Topological Descriptors Influencing Activity
Through the development of QSAR models for 4-phenylthiazole derivatives, several key physico-chemical and topological descriptors have been identified as being influential for their biological activity.
Physico-chemical descriptors relate to properties such as:
Lipophilicity (logP): This descriptor measures the oil/water partition coefficient and is crucial for a drug's ability to cross cell membranes. An optimal level of lipophilicity is often required for good activity.
Electronic parameters: Descriptors like Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents, which can influence how a molecule interacts with its target. The electronegativity of the chloro-substituent in this compound is an important electronic parameter.
Steric parameters: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of substituents, which are critical for ensuring a good fit within a receptor's binding site.
Topological descriptors are numerical values derived from the two-dimensional representation of a molecule (its graph). They encode information about the size, shape, and degree of branching of a molecule. Examples include:
Wiener index: A distance-based topological index that reflects the compactness of a molecule.
Connectivity indices (e.g., Kier & Hall indices): These describe the degree of branching and connectivity of atoms within the molecule.
The following table summarizes some of the key descriptors that have been found to be important in QSAR studies of thiazole derivatives:
| Descriptor Type | Example Descriptor | Property Encoded |
| Physico-chemical | logP | Lipophilicity and membrane permeability. |
| Physico-chemical | Hammett constant (σ) | Electronic effects of substituents. |
| Physico-chemical | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Wiener Index | Molecular compactness. |
| Topological | Kier & Hall Connectivity Indices | Molecular branching and connectivity. |
By understanding which of these descriptors are most correlated with biological activity, medicinal chemists can more rationally design new derivatives of this compound with improved therapeutic potential.
Mechanistic Insights Derived from SAR Analysis
The therapeutic potential of this compound derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of their chemical features. Through systematic modifications of this core scaffold and subsequent biological evaluation, researchers have begun to unravel the mechanisms by which these compounds exert their effects. These studies are crucial for the rational design of more potent and selective therapeutic agents.
Correlation of Specific Structural Features with Observed Biological Target Interactions
The interaction of this compound derivatives with their biological targets is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. While comprehensive SAR studies on the specific this compound scaffold are still emerging, research on closely related 4-phenylthiazole analogs provides significant insights into these interactions, particularly in the context of cancer therapy.
One area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, studies on ureido-substituted 4-phenylthiazole derivatives have identified the Insulin-like Growth Factor 1 Receptor (IGF1R) as a key target. mdpi.com Molecular modeling has shown that these compounds can establish strong binding interactions within the ATP-binding pocket of IGF1R through multiple hydrogen bonds. mdpi.com The urea (B33335) moiety, in particular, is crucial for forming a hydrogen bond network, a feature also critical for the activity of established kinase inhibitors like Sorafenib. mdpi.com
In the context of anticancer activity against Leukemia HL-60 cells, derivatives of 4-(p-chlorophenyl)-2-aminothiazole have been synthesized and evaluated. researchgate.net The introduction of a cyano acrylate (B77674) group at the 2-amino position of the thiazole ring led to compounds with significant anti-proliferative activity. researchgate.net This suggests that the electronic and steric properties of the substituent at this position play a pivotal role in the interaction with the biological target, which in this case was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.net
The position of the chloro substituent on the phenyl ring is also a critical determinant of activity. While the user's query specifies a 2-chloro (ortho) substitution, much of the available research has focused on 4-chloro (para) substitution. For example, in a series of 2-hydrazinyl-1,3-thiazole derivatives, a compound bearing a 4-(4-chlorophenyl) substituent at the 5-position of the thiazole ring demonstrated potent anticancer activity against breast cancer cell lines. mdpi.com This highlights the importance of the spatial relationship between the chlorophenyl group and the thiazole core for target engagement.
The table below summarizes the anticancer activity of some relevant thiazole derivatives, illustrating the impact of structural modifications on their efficacy.
| Compound | Structure | Cell Line | IC50 (µM) |
| Compound 4b | Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | Leukemia HL-60 | - |
| Compound 27 | Ureido-substituted 4-phenylthiazole analog | HepG2 | 0.62 ± 0.34 |
| Sorafenib (Reference) | - | HepG2 | 1.62 ± 0.27 |
| Compound 3c | 2-(2-hydrazinyl)-1,3-thiazole derivative with 4-(4-chlorophenyl) at position 5 | MCF-7 | 13.66 |
| Compound 4 | 2-(2-hydrazinyl)-1,3-thiazole derivative with 4-(4-chlorophenyl) at position 5 | MCF-7 | 5.73 |
| Staurosporine (Reference) | - | MCF-7 | 6.77 |
Data sourced from multiple studies. mdpi.comresearchgate.netmdpi.com
Elucidation of Essential Pharmacophoric Elements for Desired Pharmacological Effects
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, while a definitive pharmacophore model is yet to be established for a specific target, analysis of related compounds allows for the postulation of key elements.
Based on studies of antifungal 4-phenyl-1,3-thiazole derivatives, a general pharmacophore model can be proposed. This model typically includes:
An aromatic nitrogen feature with an accessible lone pair, acting as a hydrogen bond acceptor.
A hydrophobic region, often represented by the phenyl ring, where lipophilic substituents can enhance activity.
A second aromatic or heteroaromatic ring.
A hydrogen bond donor motif.
In the context of anticancer activity targeting kinases like IGF1R, the essential pharmacophoric elements for ureido-substituted 4-phenylthiazole analogs include:
A hydrogen bond donor-acceptor pair, such as the urea moiety. mdpi.com
A hydrophobic 'tail' moiety. mdpi.com
The 4-phenylthiazole core acting as a central scaffold. mdpi.com
Future Research Directions and Translational Perspectives for 4 2 Chlorophenyl 1,3 Thiazole
Rational Design of Next-Generation Thiazole-Based Lead Compounds
Rational drug design is a cornerstone strategy for developing novel therapeutics with improved efficacy and safety. nih.gov For 4-(2-Chlorophenyl)-1,3-thiazole, future design strategies will focus on integrating detailed structure-activity relationship (SAR) data with mechanistic knowledge and exploring the synthesis of innovative molecular hybrids.
A deep understanding of how the structural features of this compound and its analogs influence biological activity is fundamental for designing more potent and selective compounds. bohrium.com SAR studies on various thiazole (B1198619) derivatives have revealed critical insights. For instance, in a series of thiazole derivatives screened for anticancer activity, substitutions on the phenyl ring at the C4 position of the thiazole were found to significantly impact cytotoxicity. mdpi.com Specifically, the presence of a 4-chlorophenyl group led to high activity against breast cancer cell lines. mdpi.com Similarly, substitutions at the C2 and C5 positions of the thiazole ring are known to modulate the biological profile of the molecule. nih.gov
Future research should systematically explore modifications at these key positions of the this compound scaffold. For example, altering the position of the chlorine atom on the phenyl ring (e.g., to the 3- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups could fine-tune the compound's activity. mdpi.com Integrating these SAR findings with a clear understanding of the compound's mechanism of action—such as the inhibition of specific protein kinases, tubulin polymerization, or vascular endothelial growth factor receptor-2 (VEGFR-2)—will enable a more targeted and effective design approach. mdpi.comnih.govrsc.org This dual approach allows for the optimization of interactions with the biological target, thereby enhancing potency and selectivity. dntb.gov.ua
Table 1: Illustrative Structure-Activity Relationship (SAR) Insights for Phenyl-Thiazole Derivatives
| Modification Site | Substituent Type | Observed Impact on Biological Activity |
| Phenyl Ring at C4 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Often enhances anticancer and antimicrobial activity. mdpi.commdpi.com |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can modulate activity; effect is target-dependent. ijper.org | |
| Thiazole Ring at C2 | Amino groups, Amide linkages | Common in cholinesterase inhibitors and other bioactive molecules. |
| Hydrazone linkages | Can increase antibacterial and antifungal activity. nih.gov | |
| Thiazole Ring at C5 | Carboxylate groups, Ethyl groups | Substitution can decrease antimicrobial activity in some contexts. mdpi.com |
This table is a generalized summary based on findings for various 4-phenyl-1,3-thiazole derivatives and is intended to guide future rational design.
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for creating novel drugs with potentially enhanced efficacy or multi-target activity. nih.govekb.eg The this compound core can be conjugated with other heterocyclic systems known for their biological relevance, such as pyrazoline, 1,3,4-oxadiazole, or pyridone. nih.govekb.egmdpi.com
The rationale behind this approach is that the resulting hybrid may exhibit synergistic effects, overcome resistance mechanisms, or possess a broader spectrum of activity than the individual components. ekb.eg For example, thiazole-pyrazoline hybrids have shown promising anti-proliferative and antimicrobial activities. ekb.eg Future work should focus on the rational design and synthesis of hybrids incorporating the this compound moiety. These efforts could lead to the discovery of compounds that act on multiple biological targets simultaneously, a desirable attribute for treating complex diseases like cancer. nih.gov
Table 2: Potential Hybrid Scaffolds Incorporating the this compound Moiety
| Hybrid Partner Scaffold | Rationale for Hybridization | Potential Therapeutic Application |
| Pyrazoline | Known anticancer and antimicrobial properties. ekb.eg | Oncology, Infectious Diseases |
| 1,3,4-Oxadiazole | Broad-spectrum antimicrobial activity. mdpi.com | Infectious Diseases |
| Pyridone | Demonstrated antiproliferative activity against human tumor cell lines. nih.gov | Oncology |
| Benzimidazole | Versatile scaffold with applications in treating drug-resistant cancers. mdpi.com | Oncology |
Development of Advanced Methodologies for Efficacy and Selectivity Profiling in Complex Biological Systems
To accurately assess the therapeutic potential of newly designed this compound derivatives, it is essential to move beyond traditional two-dimensional cell culture assays. The development and application of more sophisticated, physiologically relevant screening platforms are critical future directions. This includes the use of three-dimensional (3D) cell cultures (e.g., spheroids, organoids), co-culture systems that mimic the tumor microenvironment, and advanced in vivo models.
These complex systems provide a more accurate representation of human biology and can reveal insights into a compound's efficacy, selectivity, and potential toxicity that might be missed in simpler models. For example, screening for anticancer activity in 3D spheroid models can better predict a compound's ability to penetrate solid tumors. Furthermore, high-content screening (HCS) and phenotypic screening assays can provide unbiased information on the mechanism of action and identify potential off-target effects early in the drug discovery process. researchgate.net
Broader Applications in Chemical Biology, Proteomics, and Target Validation
Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology. By modifying the core structure with chemical probes—such as biotin tags for affinity purification or photo-reactive groups for covalent labeling—researchers can use these derivatives to identify and validate novel biological targets. nih.gov
Affinity-based proteomic approaches, for instance, can be used to pull down the protein binding partners of a tagged this compound derivative from cell lysates. Subsequent identification of these proteins by mass spectrometry can elucidate the compound's mechanism of action and potentially uncover new therapeutic targets. This strategy is central to target deconvolution and is a powerful method for understanding how small molecules exert their biological effects. The thiazole scaffold has already been identified as a useful building block in fragment-based drug discovery campaigns, further highlighting its utility as a chemical probe. nih.gov
Addressing Fundamental Challenges in Heterocyclic Drug Discovery, Including Resistance Mechanisms and Target Specificity
The successful translation of any lead compound into a clinical drug requires overcoming fundamental challenges inherent in drug discovery. For derivatives of this compound, key areas of future research must include the investigation of resistance mechanisms and the enhancement of target specificity.
Drug resistance is a major cause of treatment failure, particularly in oncology and infectious diseases. nih.gov Research should be directed at understanding the potential mechanisms by which cells or pathogens could develop resistance to this class of compounds. This could involve studies on efflux pump overexpression, target mutation, or activation of bypass signaling pathways. Armed with this knowledge, medicinal chemists can then design next-generation analogs that are capable of evading these resistance mechanisms.
Improving target specificity is equally critical to minimize off-target effects and associated toxicities. nih.gov While thiazole derivatives have been shown to inhibit various targets, ensuring that new analogs are highly selective for the intended therapeutic target is paramount. nih.gov This requires a combination of rational design, guided by computational modeling and SAR, and rigorous biological profiling using a wide range of assays to assess activity against related and unrelated targets. The ultimate goal is to develop highly potent and specific inhibitors, maximizing therapeutic benefit while minimizing adverse effects. dntb.gov.ua
Q & A
Q. What are the standard synthetic routes for 4-(2-Chlorophenyl)-1,3-thiazole, and what reaction conditions are critical for optimizing yields?
The compound is commonly synthesized via Hantzsch condensation. For example, 2-bromo-4'-chloroacetophenone reacts with thiosemicarbazones under reflux conditions in ethanol, followed by purification via crystallization . Thiourea and α-bromo ketones (e.g., α-bromo-2-hydroxy-3,5-dichloroacetophenone) are also employed, with reflux times ranging from 1–4.5 hours in acetic acid or ethanol . Key factors include stoichiometric control of reactants, solvent choice (e.g., absolute ethanol for improved solubility), and reaction temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
UV-Vis, IR, and NMR spectroscopy are routinely used. For instance, UV spectra (λmax ~275–310 nm) confirm π→π* transitions in the thiazole ring , while IR identifies C=N (1600–1650 cm⁻¹) and C-S (670–710 cm⁻¹) stretches. H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and thiazole protons (δ 6.8–7.1 ppm) provide structural validation .
Q. How is the antibacterial activity of this compound derivatives evaluated in preliminary assays?
The agar disc diffusion method is standard. Compounds are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Nanoparticles of the compound, prepared via ultrasonic techniques, show enhanced activity due to increased surface area . Zone-of-inhibition measurements (e.g., 12–18 mm) quantify efficacy .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its antiparasitic activity?
Substituents on the phenyl ring (e.g., nitro or fluoro groups) and thiazole side chains (e.g., hydrazone or imidazole moieties) significantly alter bioactivity. For example, 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole exhibits improved leishmanicidal activity due to enhanced π-π stacking with parasitic enzyme active sites .
Q. What crystallographic insights explain the stability and reactivity of this compound derivatives?
Single-crystal X-ray diffraction reveals planar thiazole rings with dihedral angles <10° between aromatic substituents, minimizing steric hindrance. Intermolecular C-H···O and C-H···Cl hydrogen bonds stabilize the crystal lattice, as seen in 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole . Torsional angles near 180° indicate π-electron delocalization, enhancing electrochemical stability .
Q. How do computational methods complement experimental data in studying this compound derivatives?
Molecular docking (e.g., against Leishmania trypanothione reductase) identifies key binding interactions, such as hydrogen bonding with Thr63 or hydrophobic contacts with Phe396. Density Functional Theory (DFT) calculations correlate HOMO-LUMO gaps (~4.5 eV) with redox stability, guiding the design of electron-deficient analogs for improved activity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituent positioning or assay conditions. For example, antibacterial activity against Pseudomonas fluorescens may differ due to nanoparticle size (20–50 nm vs. 100–200 nm) or solvent polarity during testing. Meta-analyses of IC values and standardized protocols (e.g., CLSI guidelines) mitigate inconsistencies .
Q. How are reaction intermediates purified to avoid side products in multi-step syntheses?
Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates intermediates like 5-(2’-hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-2-amino-1,3-thiazole. Recrystallization in ethanol removes unreacted α-bromo ketones, confirmed by TLC (Rf = 0.5–0.7) .
Methodological Tables
Table 1. Key Spectral Data for this compound Derivatives
| Compound | UV λmax (nm) | IR C=N Stretch (cm⁻¹) | H NMR (δ, ppm) |
|---|---|---|---|
| J (Thiazole core) | 275 | 1620 | 7.3–8.0 (Ar-H) |
| J’ (Imidazole-deriv) | 290 | 1635 | 6.9 (Thiazole-H) |
Table 2. Antibacterial Activity of Nanoparticle Derivatives
| Strain | Zone of Inhibition (mm) | Nanoparticle Size (nm) |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | 30–50 |
| Escherichia coli | 14 ± 0.8 | 50–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
